molecular formula C8H5BrO2 B109934 4-Bromo-2-benzofuran-1[3H]-one CAS No. 102308-43-0

4-Bromo-2-benzofuran-1[3H]-one

Cat. No.: B109934
CAS No.: 102308-43-0
M. Wt: 213.03 g/mol
InChI Key: MACJSJRQNWAGJM-UHFFFAOYSA-N
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Description

4-Bromo-2-benzofuran-1[3H]-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the fourth position and a ketone group at the first position of the benzofuran ring. It is a white to off-white crystalline solid and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-benzofuran-1[3H]-one typically involves the bromination of 2-benzofuran-1[3H]-one. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 4-bromo-2-benzofuran-1-ol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 4-Bromo-2-benzofuran-1-ol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-benzofuran-1[3H]-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Benzofuran-1[3H]-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2-benzofuran-1[3H]-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    4-Fluoro-2-benzofuran-1[3H]-one: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.

Uniqueness: 4-Bromo-2-benzofuran-1[3H]-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its chloro and fluoro analogs.

Properties

IUPAC Name

4-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACJSJRQNWAGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469128
Record name 4-Bromo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-43-0
Record name 4-Bromo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-Bromo-2-methyl-benzoic acid methyl ester (500 mg, 2.22 mmol) in carbon tetrachloride (6 mL) at 0° C., was added chromylchloride (0.36 mL, 4.45 mmol) and the reaction mixture was heated to reflux for 20 h. The reaction mixture was cooled to RT, added ice water and sat sodium bicarbonate solution at 0° C. Extracted with ethyl acetate (3×) the combined ethyl acetate layer was washed with brine and dried over anhydrous sodium sulphate and concentrated under reduced pressure. Purification by column chromatography (silica gel, 0-10% ethyl acetate in pet. ether) afforded 4-bromo-3H-isobenzofuran-1-one as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
chromylchloride
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-Bromo-2-benzofuran-1(3H)-one?

A1: The crystal structure of 4-Bromo-2-benzofuran-1(3H)-one is composed of two distinct molecules, denoted as A and B, within its asymmetric unit. [] Both molecules exhibit similar structures. The crystal packing reveals that molecules of the same type (A or B) interact through N—H⋯O hydrogen bonds, forming supramolecular chains. These chains further connect into layers through a combination of π–π stacking interactions between the aromatic rings [] and C—H⋯O and C—H⋯Br interactions. This arrangement results in a layered crystal structure with alternating layers of molecules A and B. []

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